

Spectroscopic Validation of Benzyl (1-cyano-1-methylethyl)carbamate: A Comparative Analysis

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Compound of Interest

Compound Name:	Benzyl (1-cyano-1-methylethyl)carbamate
Cat. No.:	B028547

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A comprehensive spectroscopic analysis confirms the structure of **Benzyl (1-cyano-1-methylethyl)carbamate**. This guide provides a comparative validation against the well-characterized Benzyl carbamate, supported by detailed experimental protocols and spectral data, to aid researchers in the unambiguous identification of these compounds.

In the field of drug development and organic synthesis, precise structural elucidation of molecules is paramount. This guide details the spectroscopic analysis of **Benzyl (1-cyano-1-methylethyl)carbamate**, a key intermediate in the synthesis of HIV-integrase inhibitors.^{[1][2]} Through a comparative approach with the simpler analogue, Benzyl carbamate, we provide a clear framework for the validation of its chemical structure using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The structural differences between **Benzyl (1-cyano-1-methylethyl)carbamate** and Benzyl carbamate are clearly reflected in their respective spectroscopic data. The addition of the 1-cyano-1-methylethyl group to the carbamate nitrogen introduces characteristic signals in the ¹H and ¹³C NMR spectra and specific vibrational modes in the IR spectrum.

Spectroscopic Technique	Benzyl (1-cyano-1-methylethyl)carbamate	Benzyl carbamate
¹ H NMR (Predicted)	Aromatic Protons (C ₆ H ₅): ~7.35 ppm (m, 5H)Methylene Protons (CH ₂): ~5.1 ppm (s, 2H)Methyl Protons (2xCH ₃): ~1.7 ppm (s, 6H)NH Proton: Broad singlet	Aromatic Protons (C ₆ H ₅): 7.46-7.32 ppm (m, 5H)Methylene Protons (CH ₂): 5.13 ppm (s, 2H)NH ₂ Protons: 4.84 ppm (br s, 2H)
¹³ C NMR (Predicted)	Carbonyl Carbon (C=O): ~154 ppmAromatic Carbons (C ₆ H ₅): ~136 ppm (ipso), ~128 ppmCyano Carbon (C≡N): ~122 ppmMethylene Carbon (CH ₂): ~67 ppmQuaternary Carbon (C(CN)(CH ₃) ₂): ~55 ppmMethyl Carbons (2xCH ₃): ~25 ppm	Carbonyl Carbon (C=O): 156.3 ppmAromatic Carbons (C ₆ H ₅): 136.2 ppm (ipso), 128.5 ppm, 128.2 ppm, 128.1 ppmMethylene Carbon (CH ₂): 66.9 ppm
FTIR (Predicted)	N-H Stretch: ~3300 cm ⁻¹ C≡N Stretch: ~2240 cm ⁻¹ C=O Stretch: ~1720 cm ⁻¹ C-O Stretch: ~1250 cm ⁻¹	N-H Stretch: 3422-3332 cm ⁻¹ C=O Stretch: 1694 cm ⁻¹ C-O Stretch: 1068 cm ⁻¹
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 218.11	Molecular Ion (M ⁺): m/z = 151.06

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the validation of carbamate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands (in cm^{-1}) corresponding to the functional groups present in the molecule.

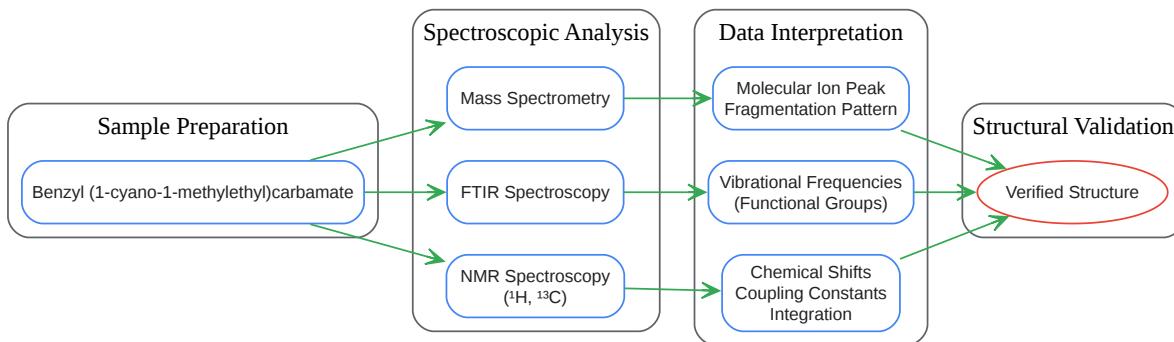
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

- **Detection:** The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak is a key piece of data for confirming the molecular weight of the compound.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the structural validation of **Benzyl (1-cyano-1-methylethyl)carbamate** is illustrated below.



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Caption: Logical workflow for the spectroscopic validation of **Benzyl (1-cyano-1-methylethyl)carbamate**.

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References

- 1. scbt.com [scbt.com]
- 2. Buy Benzyl (1-cyano-1-methylethyl)carbamate | 100134-82-5 [smolecule.com]

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